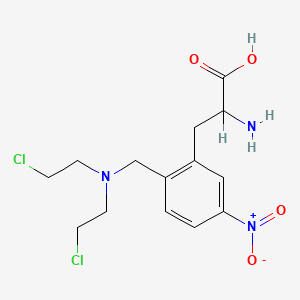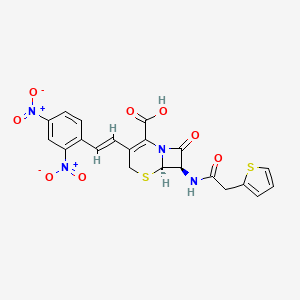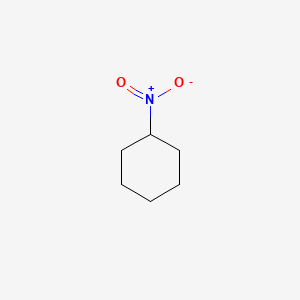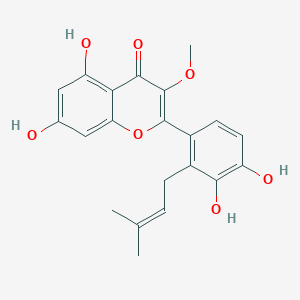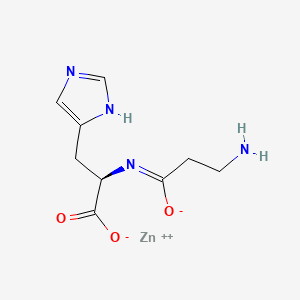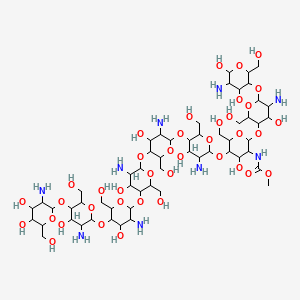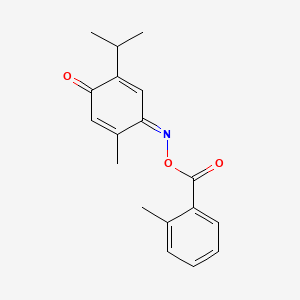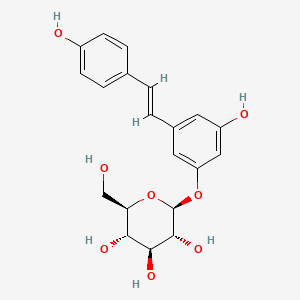
Ponalrestat
概要
説明
ポナルレスタットは、アルドース還元酵素阻害剤として機能する低分子薬です。アストラゼネカ株式会社によって最初に開発されました。 この化合物は、特に糖尿病合併症の治療における潜在的な治療用途について研究されています .
準備方法
ポナルレスタットは、ICI 128436としても知られており、一連の化学反応によって合成されますこの化合物は通常、実験室環境で合成され、そのプロセスには、さまざまな試薬や触媒の使用を含む複数の手順が含まれます .
化学反応の分析
ポナルレスタットは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ポナルレスタットは、オーキシン生合成経路のインドール-3-ピルビン酸枝の律速段階を触媒するフラビン含有モノオキシゲナーゼYUCCAの酵素活性を阻害することができます .
科学研究アプリケーション
ポナルレスタットは、その潜在的な治療用途について広範囲にわたって研究されてきました。ポリオール経路に関与する酵素であるアルドース還元酵素を阻害することにより、糖尿病合併症の治療に有望であることが示されています。 この阻害は、糖尿病患者の細胞損傷を引き起こす可能性のあるソルビトールの蓄積を減らすのに役立ちます . さらに、ポナルレスタットは、糖尿病患者の好中球機能と自律神経機能への影響について調査されています . また、オーキシン生合成に役割を果たす植物フラビンモノオキシゲナーゼYUCCAの阻害剤としても特定されています .
科学的研究の応用
Ponalrestat has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of diabetic complications by inhibiting aldose reductase, an enzyme involved in the polyol pathway. This inhibition helps reduce the accumulation of sorbitol, which can cause cellular damage in diabetic patients . Additionally, this compound has been investigated for its effects on neutrophil function and autonomic function in diabetic subjects . It has also been identified as an inhibitor of the plant flavin monooxygenase YUCCA, which plays a role in auxin biosynthesis .
作用機序
ポナルレスタットは、グルコースをソルビトールに還元する触媒反応を触媒する酵素であるアルドース還元酵素(AKR1B1)を選択的に阻害することにより、その効果を発揮します。 この酵素を阻害することにより、ポナルレスタットは、糖尿病患者の細胞損傷につながる可能性のあるソルビトールの蓄積を減らします . アルドース還元酵素の阻害は、糖尿病合併症に関連する、高度糖化最終産物(AGEs)の形成を防ぐことにも役立ちます .
類似化合物との比較
ポナルレスタットは、その潜在的な治療用途について研究されているいくつかのアルドース還元酵素阻害剤の1つです。他の類似化合物には、ソルビニルとエパルレスタットがあります。 ソルビニルは、糖尿病ラットにおけるタンパク尿の減少において、ポナルレスタットよりも大きな治療効果を示すことが示されています . エパルレスタットは、現在、日本、中国、インドで糖尿病合併症の治療のために市販されている別のアルドース還元酵素阻害剤です . ポナルレスタットは、オーキシン生合成に関与するフラビン含有モノオキシゲナーゼYUCCAの特定の阻害においてユニークです .
特性
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFFDOJUKLQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045665 | |
| Record name | Ponalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72702-95-5 | |
| Record name | Ponalrestat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PONALRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



